N-Methylphenylnitrone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

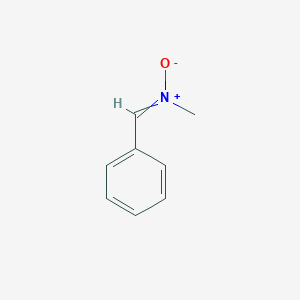

N-Methylphenylnitrone is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.1632 g/mol . It is also known by several other names, including Nitrone, N-methyl-α-phenyl-, α-Phenyl-N-methylnitrone, and N-Benzylidenemethylamine N-oxide . This compound is typically a colorless or pale yellow solid that is soluble in various organic solvents such as ethanol and dimethylformamide .

准备方法

Synthetic Routes and Reaction Conditions

N-Methylphenylnitrone can be synthesized through the reaction of methanamine with benzaldehyde in the presence of an oxidizing agent . The reaction typically involves the following steps:

Formation of Schiff Base: Methanamine reacts with benzaldehyde to form a Schiff base (N-benzylidenemethanamine).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

N-Methylphenylnitrone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different oxidation products.

Reduction: It can be reduced back to the corresponding amine.

Substitution: It can undergo substitution reactions where the phenylmethylene group is replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Various electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrone derivatives, while reduction can regenerate the original amine .

科学研究应用

Organic Synthesis

1.1 Cycloaddition Reactions

N-Methylphenylnitrone is prominently utilized in [3+2] cycloaddition reactions. These reactions are crucial for constructing complex organic molecules, including isoxazolidine derivatives. NMPN acts as a nucleophile, effectively reacting with electrophiles such as alkenes and alkynes to form stable adducts. For instance, studies have demonstrated its successful reaction with 2-propynamide to yield cycloadducts with significant regioselectivity and stereoselectivity .

Table 1: Summary of Cycloaddition Reactions Involving this compound

| Reaction Type | Electrophile | Product(s) | Yield (%) |

|---|---|---|---|

| [3+2] Cycloaddition | 2-Propynamide | Various cycloadducts | Varies |

| [3+2] Cycloaddition | Styrene | Cycloadducts | High |

1.2 Mechanistic Insights

The reaction mechanisms involving NMPN often reveal the formation of zwitterionic intermediates, which can influence product distribution and reaction kinetics. Computational studies using molecular electron density theory have shown that NMPN exhibits strong nucleophilic properties, making it highly reactive towards electrophilic partners .

Medicinal Chemistry

2.1 Neuroprotective Properties

This compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that NMPN can scavenge free radicals and mitigate oxidative stress and inflammation, which are critical factors in neuronal damage . This property positions NMPN as a candidate for further investigation in therapeutic applications aimed at protecting neuronal cells.

Case Study: Neuroprotection in Animal Models

In preclinical studies involving animal models of neurodegeneration, administration of NMPN has shown promising results in reducing markers of oxidative stress and improving cognitive function. These findings suggest that NMPN may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease .

Interaction Studies

3.1 Reactivity with Electrophiles

The reactivity of this compound with various electrophiles has been extensively documented. Interaction studies highlight its ability to form stable adducts through cycloaddition reactions under catalytic conditions. For example, reactions with styrene have been shown to proceed with high regioselectivity .

作用机制

The mechanism of action of N-Methylphenylnitrone involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets through nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and products . The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved .

相似化合物的比较

N-Methylphenylnitrone can be compared with other similar compounds such as:

N-Methyl-α-phenylnitrone: Similar structure but different reactivity and applications.

N-Benzylidenemethylamine N-oxide: Another nitrone derivative with distinct properties.

N-Methyl-C-phenylnitrone: Similar compound with variations in chemical behavior.

生物活性

N-Methylphenylnitrone (NMN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of NMN, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a nitrone derivative, which are compounds characterized by the presence of a nitroxide functional group. Nitrones have been studied for their ability to act as spin traps for free radicals, which are often implicated in various pathological conditions, including neurodegenerative diseases and oxidative stress-related disorders.

The biological activity of NMN can be attributed to several mechanisms:

- Antioxidant Properties : NMN exhibits antioxidant activity by trapping free radicals and reducing oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : NMN has been shown to modulate inflammatory responses. It can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Neuroprotective Effects : Research indicates that NMN may protect neuronal cells from damage in models of neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Neuroprotective Studies

A study demonstrated that NMN significantly reduced neuronal damage in animal models subjected to oxidative stress. The administration of NMN improved cognitive functions and reduced markers of neuroinflammation .

Anti-cancer Activity

Another investigation highlighted the potential anti-cancer effects of NMN, where it was found to inhibit tumor growth in preclinical models. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

N-methyl-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBBQCAQAJLKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=CC=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research paper mentions a [3+2] cycloaddition reaction involving N-methyl-1-phenylmethanimine oxide and bicyclopropylidene. What is the significance of understanding this reaction mechanism?

A1: Understanding the mechanism of the [3+2] cycloaddition reaction between N-methyl-1-phenylmethanimine oxide and bicyclopropylidene is crucial for several reasons []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。